molecular formula C10H14N2O3 B065884 2,4,6-Trimethoxy-benzamidine CAS No. 160150-35-6

2,4,6-Trimethoxy-benzamidine

Cat. No.: B065884
CAS No.: 160150-35-6
M. Wt: 210.23 g/mol
InChI Key: URIBOTBGAGUCHJ-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxy-benzamidine is an organic compound with the molecular formula C10H14N2O3. It is characterized by the presence of three methoxy groups attached to a benzene ring, along with an amidine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethoxy-benzamidine typically involves the reaction of 2,4,6-trimethoxybenzonitrile with hydroxylamine hydrochloride in the presence of sodium ethoxide. The reaction is carried out in ethanol at a temperature of around 15°C. The resulting product is then purified through crystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethoxy-benzamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amidine group to an amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamidines with different functional groups.

Scientific Research Applications

2,4,6-Trimethoxy-benzamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethoxy-benzamidine involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of serine proteases, such as trypsin. The amidine group binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity . This mechanism is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

    Benzamidine: A simpler analogue with similar inhibitory properties against serine proteases.

    2,4,6-Trimethoxybenzonitrile: A precursor in the synthesis of 2,4,6-Trimethoxy-benzamidine.

    N-Hydroxy-2,4,6-trimethoxy-benzamidine: A derivative with potential antifungal activity.

Uniqueness: this compound is unique due to the presence of three methoxy groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from simpler benzamidine derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

2,4,6-trimethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIBOTBGAGUCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403454
Record name 2,4,6-Trimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160150-35-6
Record name 2,4,6-Trimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.4 g of 2,4,6-trimethoxybenzamidoxime are dissolved in 120 ml of a methanol/dichloromethane/acetic acid mixture (2/2/1; (v/v/v)) in an autoclave and hydrogenation is carried out at a pressure of 2×106Pa in the presence of 1 g of Raney nickel. After hydrogenation for 2 hours, the catalyst is separated out and the mixture is concentrated to dryness.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
methanol dichloromethane acetic acid
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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